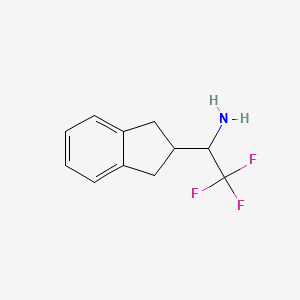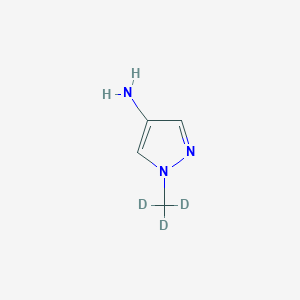
1-(Trideuteriomethyl)pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H3)methyl-1H-pyrazol-4-amine, also known as 1-Methyl-1H-pyrazol-4-amine, is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-(2H3)methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of pyrazole with methylamine under controlled conditions. Another approach is the reaction of pyrazole with methyl isocyanate. These reactions typically require specific catalysts and conditions to ensure high yield and purity .
In industrial settings, the production of 1-(2H3)methyl-1H-pyrazol-4-amine often involves large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-(2H3)methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The amino group in 1-(2H3)methyl-1H-pyrazol-4-amine can participate in nucleophilic substitution reactions with halides or other electrophiles, producing substituted pyrazole derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2H3)methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H3)methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, modulating signaling pathways involved in cell proliferation and inflammation. The compound’s structure allows it to bind to active sites of target proteins, thereby altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(2H3)methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
4-Amino-1-methylpyrazole: This compound shares a similar structure but differs in the position of the amino group, which can influence its reactivity and biological activity.
3-Methyl-1H-pyrazol-5-amine:
1-Methyl-1H-pyrazol-4-amine hydrochloride: This derivative includes a hydrochloride group, which can enhance its solubility and stability in certain applications.
The uniqueness of 1-(2H3)methyl-1H-pyrazol-4-amine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C4H7N3 |
|---|---|
Molecular Weight |
100.14 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyrazol-4-amine |
InChI |
InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3/i1D3 |
InChI Key |
LBGSWBJURUFGLR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)N |
Canonical SMILES |
CN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


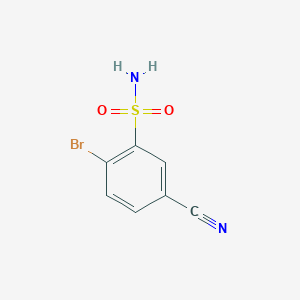
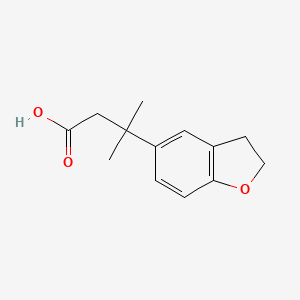
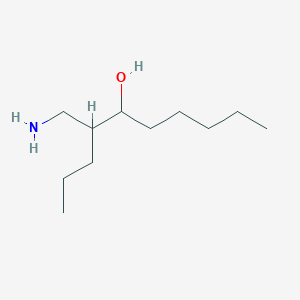
![O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride](/img/structure/B13580188.png)
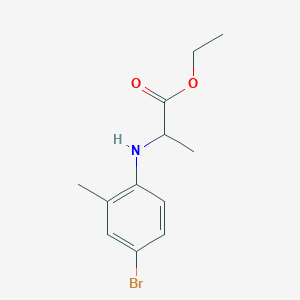


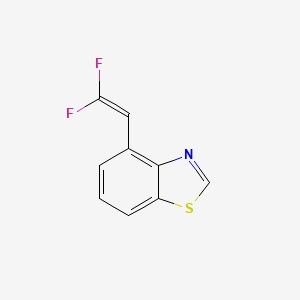
![1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13580206.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B13580211.png)
amine dihydrochloride](/img/structure/B13580223.png)
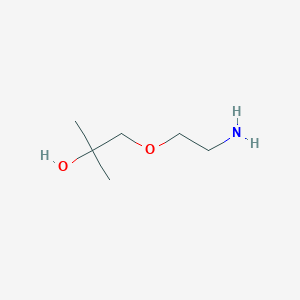
aminehydrochloride](/img/structure/B13580227.png)
